molecular formula C11H14Cl2N2O2 B13934246 tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate

tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate

Cat. No.: B13934246
M. Wt: 277.14 g/mol
InChI Key: YXOAVPVMMQLKMV-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate is a valuable chemical building block in medicinal chemistry and organic synthesis. This compound features a tert-butyloxycarbonyl (Boc)-protected aromatic diamine with chlorine substituents, making it a versatile intermediate for constructing more complex molecules. Its primary research application lies in the synthesis of pharmaceutical candidates and other biologically active compounds. The Boc group serves as a protecting agent for the amine functionality, allowing for selective reactions elsewhere on the molecule during multi-step synthetic sequences, and can be removed under mild acidic conditions when needed. The presence of chlorine atoms on the aromatic ring enables further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental to modern drug discovery efforts. The specific placement of the amino and dichloro substituents on the phenyl ring contributes to the compound's electronic properties and potential for molecular recognition in target binding sites. Researchers utilize this carbamate in the development of compounds for various therapeutic areas. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use.

Properties

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

tert-butyl N-(2-amino-4,5-dichlorophenyl)carbamate

InChI

InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16)

InChI Key

YXOAVPVMMQLKMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)Cl)Cl

Origin of Product

United States

Preparation Methods

Protection via Boc Anhydride

A commonly employed method involves the nucleophilic addition of the amino group to tert-butoxycarbonyl anhydride under mild conditions:

  • Reagents and Conditions:

    • Starting amine (2-amino-4,5-dichloroaniline)
    • Di-tert-butyl dicarbonate (Boc anhydride), typically 1.2 equivalents
    • Triethylamine, 1.2 equivalents, as base
    • Solvent: Dichloromethane (CH2Cl2) or ethyl acetate
    • Temperature: 0°C initially, then room temperature
    • Reaction time: 1 hour at 0°C plus 8 hours at room temperature
  • Procedure:

    • Dissolve the amino compound in dry dichloromethane under nitrogen atmosphere.
    • Cool the solution to 0°C.
    • Add triethylamine followed by slow addition of Boc anhydride.
    • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 8 hours.
    • Work-up by washing with water and brine, drying over magnesium sulfate, filtering, and evaporating solvent under reduced pressure.
    • Purify the crude product by recrystallization or column chromatography.
  • Yields: Typically high, around 80-90% for similar carbamate derivatives.

Alternative Preparation via Bis(tert-butoxycarbonyl)oxide

An alternate reagent, bis(tert-butoxycarbonyl)oxide, can be used for carbamate formation:

  • Reagents and Conditions:

    • p-Phenylenediamine or substituted aniline (analogous to 2-amino-4,5-dichloroaniline)
    • Bis(tert-butoxycarbonyl)oxide (Boc2O), 0.5 equivalents relative to diamine (to selectively protect one amino group)
    • Solvent: Ethyl acetate or toluene
    • Temperature: 55–80°C
    • Reaction time: 0.5 to 2 hours
  • Procedure:

    • Heat the substituted aniline in ethyl acetate or toluene to 55–80°C.
    • Add bis(tert-butoxycarbonyl)oxide dissolved in the same solvent dropwise over 15 minutes.
    • Continue stirring at the reaction temperature for 0.5–2 hours until completion.
    • Cool to room temperature, wash with 5% citric acid solution to remove excess reagents and byproducts.
    • Extract aqueous phase with dilute acid and adjust pH to 8.5–10 with sodium hydroxide to precipitate the carbamate product.
    • Filter, wash with water, and dry under vacuum.
  • Yields: Moderate to good, approximately 77–82% depending on solvent and conditions.

Reaction Monitoring and Purification

  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Purification: The product is typically purified by recrystallization from suitable solvents or column chromatography using mixtures such as ethyl acetate/hexane.
  • Characterization: Confirmed by spectral data including ^1H NMR, ^13C NMR, IR, and mass spectrometry.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Solvent Temperature Yield (%) Notes
Boc Anhydride Protection 2-amino-4,5-dichloroaniline Di-tert-butyl dicarbonate (1.2 eq), triethylamine Dichloromethane 0°C → RT (9 hrs) 80–90 Mild conditions, high purity
Bis(tert-butoxycarbonyl)oxide 2-amino-4,5-dichloroaniline Bis(tert-butoxycarbonyl)oxide (0.5 eq) Ethyl acetate or toluene 55–80°C (0.5–2 h) 77–82 Requires pH adjustment to precipitate product

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate exerts its effects involves the interaction with biological macromolecules such as proteins and nucleic acids . The compound can form covalent bonds with these macromolecules, leading to changes in their structure and function . The molecular targets include enzymes involved in metabolic pathways, where the compound acts as an inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate, we compare it with structurally related carbamate derivatives, focusing on substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Compound Name Substituents Key Properties/Applications Synthesis Highlights Reference
This compound 4-Cl, 5-Cl High electronegativity; pharmaceutical intermediate Likely analogous to dimethyl variant -
tert-Butyl (2-amino-4,5-dimethylphenyl)carbamate 4-CH₃, 5-CH₃ Enhanced lipophilicity; cofactor synthesis Di-tert-butyl carbonate, NaHCO₃, dioxane/water
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Methoxycyclohexyl, Boc Stereochemical complexity; kinase inhibitors Multi-step synthesis with chiral resolution
tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride Aliphatic chain, HCl salt Improved aqueous solubility; medical intermediate Salt formation for stability
(R)-tert-Butyl (2-(4-(((4,5-diphenyloxazol-2-yl)amino)methyl)benzamido)phenyl)carbamate Oxazoline capping group HDAC3 inhibition; chiral specificity Amino acid-derived synthesis; NMR/MS validation

Substituent Effects on Reactivity and Properties

  • Chlorine vs. Methyl Groups : The dichloro derivative exhibits stronger electron-withdrawing effects compared to the dimethyl analog (), reducing aromatic ring reactivity in electrophilic substitutions. This may necessitate harsher reaction conditions for further functionalization. In contrast, methyl groups (electron-donating) enhance electron density, favoring reactions like nitration or halogenation .
  • Hydrochloride Salts : The hydrochloride salt of tert-butyl carbamates () improves water solubility, critical for pharmacokinetics in drug development. The dichloro variant may form similar salts, though its higher molecular weight could reduce solubility compared to aliphatic analogs .

Key Research Findings

  • Steric and Electronic Modulation : Chlorine atoms in the dichloro derivative increase steric hindrance and decrease basicity compared to methyl or methoxy groups. This impacts intermolecular interactions, such as hydrogen bonding in crystal structures (implied by crystallography tools in ) .
  • Biological Activity : Oxazoline-containing carbamates () show that bulky substituents enhance HDAC3 selectivity. The dichloro variant’s planar aromatic system may favor interactions with flat binding pockets, unlike aliphatic or chiral analogs .

Biological Activity

tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate is a chemical compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C13H18Cl2N2O2, and it has a molecular weight of approximately 305.2 g/mol. The compound features a tert-butyl group, an amino group, and a dichlorophenyl moiety, which suggest interactions with various biological targets, including enzymes and receptors involved in disease processes.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of nitric oxide synthase, which plays a crucial role in various physiological processes.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, indicating that this compound may also possess such properties .
  • Cell Signaling Modulation : Its structural features suggest possible interactions with protein kinases or receptors linked to cancer progression and other hyperproliferative diseases.

Case Studies and Research Findings

  • Inhibitory Effects on Cancer Cell Lines :
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Activity :
    • In vitro tests against Chlamydia trachomatis showed that derivatives of this compound could significantly reduce chlamydial inclusion sizes in infected cells. The compounds were effective even at concentrations as low as 50 μg/mL .
  • Pharmacokinetic Studies :
    • Preliminary investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and metabolic stability when tested using human liver microsomes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of related compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl (2-amino-5-fluorophenyl)carbamateContains a fluorine substituentEnhanced lipophilicity compared to dichloro variant
Tert-butyl (3-amino-4-chlorophenyl)carbamateChlorine at position 4 instead of 5Potentially different biological activity
Tert-butyl (2-amino-3,5-dichlorophenyl)carbamateDichloro substitution at positions 3 and 5May exhibit distinct pharmacological properties

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Nucleophilic Substitution : This method involves the reaction of tert-butyl carbamate with appropriate dichloroaniline derivatives.
  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amide bond between the amino group and the carbamate.

These methods can be adapted based on the desired purity levels and available reagents.

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